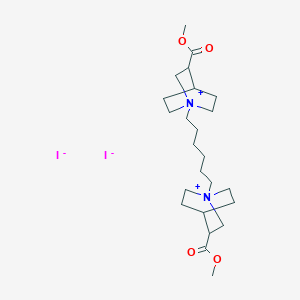
2-Chloro-5,6-dimethyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, which are structurally similar to 2-Chloro-5,6-dimethyl-1,3-benzothiazole, involves various analytical methods, including FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy. The synthesis process utilizes Gaussian 09 and Density Functional Theory (DFT) for optimizing molecular geometry and other properties (Gürbüz et al., 2016).
Molecular Structure Analysis
- The molecular structure of related benzothiazole derivatives, including 5,6-dimethoxy-2-(4-methoxyphenyl)-benzothiazole, has been studied using techniques like X-ray crystallography. These studies provide insights into the three-dimensional structure and inter-ring twist angles of such compounds (Yates et al., 1991).
Chemical Reactions and Properties
- Chemical reactions involving benzothiazole derivatives often lead to the formation of heterocyclic compounds. For example, the reaction of 2-dimethylamino-5-(benzoquinon-2-yl)thiazole with primary and secondary amines results in the substitution of the chlorine atom in the benzoquinone ring by an amino group (Utinan et al., 1991).
Physical Properties Analysis
- The physical properties of benzothiazole derivatives are often determined by their molecular structure. For instance, different torsion angles between the benzimidazole and benzene rings influence the stability and decomposition points of these molecules. Chlorine atoms in certain benzothiazole compounds are positively charged due to the electron-withdrawing characteristic of the imidazole part of the benzimidazole ring (Gürbüz et al., 2016).
Chemical Properties Analysis
- The chemical properties of benzothiazole derivatives can be complex. For example, the acidity constants of benzothiazole acetamide derivatives were determined via UV spectroscopic studies, revealing that protonation occurs on the nitrogen atoms of different rings in these compounds (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Therapeutic Potential and Drug Development
Benzothiazoles are recognized for their versatile pharmaceutical applications, encompassing a broad spectrum of antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, antitumor properties. The structural simplicity of 2-arylbenzothiazoles, a category to which 2-Chloro-5,6-dimethyl-1,3-benzothiazole structurally relates, marks them as potential antitumor agents. This utility is underpinned by the ease of synthesis and structural adaptability, allowing for the creation of chemical libraries aimed at drug discovery (Kamal et al., 2015).
Chemical Variability and Complex Formation
The chemical versatility of benzothiazoles, including derivatives like 2-Chloro-5,6-dimethyl-1,3-benzothiazole, enables their use in forming complex compounds with various biological and electrochemical activities. Their ability to act as ligands for different biomolecules highlights the potential for creating novel therapeutic agents, particularly in the realm of cancer treatment, where structural modifications have led to the development of new antitumor agents (Boča et al., 2011).
Structural Activity Relationship in Medicinal Chemistry
The benzothiazole scaffold is crucial in medicinal chemistry due to its incorporation in bioactive molecules exhibiting a variety of pharmacological activities. The structural activity relationship (SAR) analysis of benzothiazole derivatives shows their potential in treating diverse diseases with minimal toxic effects. This aspect underscores the importance of benzothiazole derivatives, including 2-Chloro-5,6-dimethyl-1,3-benzothiazole, in the development of therapeutic agents with enhanced activities (Bhat & Belagali, 2020).
Propriétés
IUPAC Name |
2-chloro-5,6-dimethyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODBBWCMOHPBMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621200 |
Source


|
| Record name | 2-Chloro-5,6-dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6-dimethyl-1,3-benzothiazole | |
CAS RN |
104076-80-4 |
Source


|
| Record name | 2-Chloro-5,6-dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)


![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)



![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)


![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)